molecular formula C20H19NO3 B2430285 Benzyl 2-(4-methylphenyl)-4-oxo-2,3-dihydropyridine-1-carboxylate CAS No. 1260742-80-0

Benzyl 2-(4-methylphenyl)-4-oxo-2,3-dihydropyridine-1-carboxylate

Cat. No. B2430285
CAS RN: 1260742-80-0
M. Wt: 321.376
InChI Key: YWYCLOVKCNLAQU-UHFFFAOYSA-N
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Description

Benzyl 2-(4-methylphenyl)-4-oxo-2,3-dihydropyridine-1-carboxylate, also known as BMOC, is a chemical compound that has gained significant attention in the field of scientific research. BMOC is a dihydropyridine derivative that has been synthesized using various methods. This compound has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism Of Action

The mechanism of action of Benzyl 2-(4-methylphenyl)-4-oxo-2,3-dihydropyridine-1-carboxylate is not fully understood. However, it has been suggested that Benzyl 2-(4-methylphenyl)-4-oxo-2,3-dihydropyridine-1-carboxylate may act as a calcium channel blocker by inhibiting the influx of calcium ions into cells. It has also been suggested that Benzyl 2-(4-methylphenyl)-4-oxo-2,3-dihydropyridine-1-carboxylate may act as an antioxidant by scavenging free radicals in cells.
Biochemical and Physiological Effects:
Benzyl 2-(4-methylphenyl)-4-oxo-2,3-dihydropyridine-1-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Benzyl 2-(4-methylphenyl)-4-oxo-2,3-dihydropyridine-1-carboxylate can inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. In vivo studies have shown that Benzyl 2-(4-methylphenyl)-4-oxo-2,3-dihydropyridine-1-carboxylate can reduce blood pressure and improve vascular function in hypertensive rats. Benzyl 2-(4-methylphenyl)-4-oxo-2,3-dihydropyridine-1-carboxylate has also been shown to have antioxidant activity in vitro.

Advantages And Limitations For Lab Experiments

Benzyl 2-(4-methylphenyl)-4-oxo-2,3-dihydropyridine-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize using various methods, and it has been shown to have various biochemical and physiological effects. However, Benzyl 2-(4-methylphenyl)-4-oxo-2,3-dihydropyridine-1-carboxylate also has several limitations for lab experiments. It is not very water-soluble, which can make it difficult to use in aqueous solutions. It is also relatively unstable and can decompose over time, which can affect the accuracy of experimental results.

Future Directions

There are several future directions for the study of Benzyl 2-(4-methylphenyl)-4-oxo-2,3-dihydropyridine-1-carboxylate. One direction is to further investigate its potential use as an antihypertensive agent and calcium channel blocker. Another direction is to investigate its potential use as an antioxidant and its effects on oxidative stress. Additionally, further studies can be conducted to investigate the synthesis of Benzyl 2-(4-methylphenyl)-4-oxo-2,3-dihydropyridine-1-carboxylate using more environmentally friendly methods. Overall, the study of Benzyl 2-(4-methylphenyl)-4-oxo-2,3-dihydropyridine-1-carboxylate has the potential to lead to the development of new drugs and materials with various applications in scientific research.

Synthesis Methods

Benzyl 2-(4-methylphenyl)-4-oxo-2,3-dihydropyridine-1-carboxylate can be synthesized using various methods, including the Hantzsch reaction, the Biginelli reaction, and the Gewald reaction. The Hantzsch reaction involves the condensation of an aldehyde, a ketone, and ammonia with a dihydropyridine to form Benzyl 2-(4-methylphenyl)-4-oxo-2,3-dihydropyridine-1-carboxylate. The Biginelli reaction involves the condensation of an aldehyde, a ketone, and urea with a dihydropyridine to form Benzyl 2-(4-methylphenyl)-4-oxo-2,3-dihydropyridine-1-carboxylate. The Gewald reaction involves the condensation of a ketone, a nitrile, and a sulfur compound with a dihydropyridine to form Benzyl 2-(4-methylphenyl)-4-oxo-2,3-dihydropyridine-1-carboxylate.

Scientific Research Applications

Benzyl 2-(4-methylphenyl)-4-oxo-2,3-dihydropyridine-1-carboxylate has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, Benzyl 2-(4-methylphenyl)-4-oxo-2,3-dihydropyridine-1-carboxylate has been studied for its potential use as an antihypertensive agent, a calcium channel blocker, and an antioxidant. In material science, Benzyl 2-(4-methylphenyl)-4-oxo-2,3-dihydropyridine-1-carboxylate has been studied for its potential use as a precursor for the synthesis of various organic compounds. In organic synthesis, Benzyl 2-(4-methylphenyl)-4-oxo-2,3-dihydropyridine-1-carboxylate has been studied for its potential use as a reagent for the synthesis of various compounds.

properties

IUPAC Name

benzyl 2-(4-methylphenyl)-4-oxo-2,3-dihydropyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-15-7-9-17(10-8-15)19-13-18(22)11-12-21(19)20(23)24-14-16-5-3-2-4-6-16/h2-12,19H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYCLOVKCNLAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)C=CN2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 126842321

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